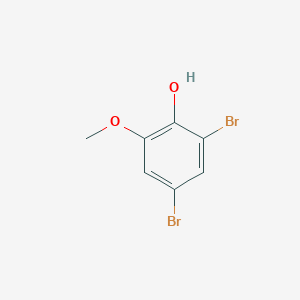

2,4-Dibromo-6-methoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dibromo-6-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a brominated phenol derivative, characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methoxyphenol typically involves the bromination of 6-methoxyphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dibromo-6-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Less brominated phenols or completely debrominated phenols.

Substitution: Phenolic derivatives with new functional groups replacing the bromine atoms.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2,4-dibromo-6-methoxyphenol exhibits antimicrobial properties, making it a potential candidate for drug development. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in formulating new antimicrobial agents .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies demonstrate that this compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

Polymer Additives

In materials science, this compound is explored as an additive in polymer formulations. Its bromine content enhances flame retardancy in polymers, making it suitable for applications where fire safety is paramount. Research has shown that incorporating this compound can significantly improve the thermal stability and fire resistance of polymeric materials.

Reagent in Organic Reactions

The compound serves as a reagent in various organic synthesis processes. It can act as a precursor for synthesizing more complex molecules through electrophilic substitution reactions. Its ability to undergo further reactions makes it valuable in synthetic organic chemistry .

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against multiple bacterial strains |

| Medicinal Chemistry | Antioxidant | Scavenges free radicals effectively |

| Materials Science | Polymer Additive | Enhances flame retardancy and thermal stability |

| Organic Synthesis | Reagent | Valuable precursor for complex molecule synthesis |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibitory effect at low concentrations, highlighting its potential as a new antimicrobial agent.

Case Study 2: Polymer Flame Retardancy

In a recent investigation into polymer additives, researchers incorporated varying concentrations of this compound into polyethylene formulations. The modified polymers exhibited improved flame retardancy compared to control samples without the additive, demonstrating the compound's effectiveness in enhancing material safety.

Mecanismo De Acción

The mechanism of action of 2,4-Dibromo-6-methoxyphenol involves its interaction with biological molecules. The bromine atoms and methoxy group contribute to its reactivity, allowing it to interact with enzymes and other proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cell membrane integrity and enzyme function.

Comparación Con Compuestos Similares

2,6-Dibromo-4-methoxyphenol: Another brominated phenol with similar structure but different bromine positions.

4-Bromo-2,6-dimethoxyphenol: Contains two methoxy groups and one bromine atom.

2,4,6-Tribromophenol: A more heavily brominated phenol with three bromine atoms.

Uniqueness: 2,4-Dibromo-6-methoxyphenol is unique due to its specific bromination pattern and the presence of a methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2,4-Dibromo-6-methoxyphenol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a phenolic ring. Its molecular formula is C7H6Br2O, indicating a complex structure that contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with cellular membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It inhibits various enzymes critical for microbial survival, affecting metabolic pathways.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to cellular damage in target organisms.

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, highlighting its potential application in treating chronic infections. -

Toxicological Assessment :

An assessment performed by the National Institute for Occupational Safety and Health (NIOSH) examined the toxicological profile of this compound. The study found that while the compound exhibited antimicrobial properties, it also posed risks for skin irritation and respiratory sensitization upon exposure .

Applications in Medicine and Industry

Given its biological activities, this compound is being investigated for various applications:

- Pharmaceutical Development : The compound is being explored as a lead molecule for developing new antibiotics and anti-inflammatory drugs.

- Agricultural Use : Its antifungal properties make it a candidate for use in agricultural fungicides.

- Chemical Manufacturing : It serves as an intermediate in synthesizing more complex organic compounds due to its reactive bromine and methoxy groups .

Propiedades

IUPAC Name |

2,4-dibromo-6-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAONXLSELHLPBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.